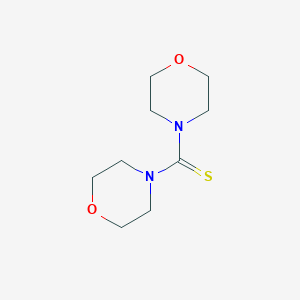
Dimorpholin-4-ylmethanethione
Beschreibung
Dimorpholin-4-ylmethanethione (CAS: Not explicitly provided in evidence) is a sulfur-containing organic compound characterized by two morpholine rings linked via a methanethione group (-C=S). The compound’s stability, solubility, and reactivity are likely influenced by these functional groups .
Eigenschaften
CAS-Nummer |
1013-93-0 |
|---|---|
Molekularformel |
C9H16N2O2S |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
dimorpholin-4-ylmethanethione |
InChI |
InChI=1S/C9H16N2O2S/c14-9(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 |
InChI-Schlüssel |
AZHGSCTWVDLDLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)N2CCOCC2 |
Kanonische SMILES |
C1COCCN1C(=S)N2CCOCC2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Diphenylamine Derivatives
Diphenylamine analogs (e.g., tofenamic acid, thyroxine) share a core structure with two aromatic/heterocyclic groups connected via a central atom (e.g., nitrogen in diphenylamine vs. sulfur in Dimorpholin-4-ylmethanethione) . Key differences include:
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Applications |
|---|---|---|---|
| This compound | Morpholine-thione | -C=S, morpholine | Catalysis, coordination |
| Diphenylamine | Aromatic-amine | -NH- | Pharmaceuticals, polymers |
| Tofenamic acid | Anthranilic acid analog | -COOH, -NH- | Anti-inflammatory drugs |
Pharmaceutical Impurities and Byproducts
Compounds listed in , such as thiophen- or naphthalene-containing impurities (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), highlight the importance of stability and impurity profiling in drug synthesis.
Table 2: Stability and Analytical Challenges
| Compound Type | Degradation Risk | Detection Method | Regulatory Threshold |
|---|---|---|---|
| Thione-containing | Oxidation to sulfoxide | HPLC-MS | ≤0.1% (ICH guidelines) |
| Thiophen derivatives | Ring-opening reactions | GC-FID | ≤0.15% (USP standards) |
Regulatory and Toxicity Considerations
lists scheduled compounds like dimethylamfetamine (Schedule 9) and dimethylacetamide (Schedule 5/6), emphasizing the role of functional groups in toxicity classification.
Table 3: Regulatory Status Comparison
| Compound | Functional Groups | Toxicity Profile | Regulatory Schedule |
|---|---|---|---|
| This compound | Morpholine, thione | Moderate irritation | Likely Schedule 6/7 |
| N,N-Dimethylamfetamine | Amine, methyl groups | High abuse potential | Schedule 9 (Prohibited) |
| Dimethylacetamide | Amide, methyl groups | Moderate hepatotoxicity | Schedule 5/6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


